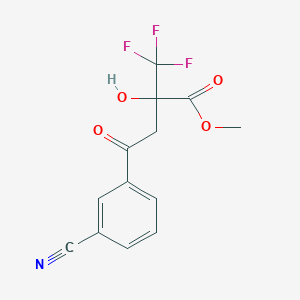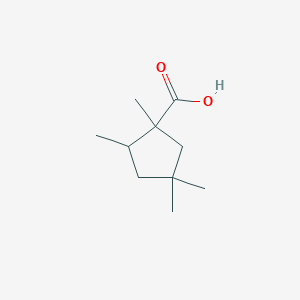
1,2,4,4-Tetramethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,4-Tetramethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclopentane, characterized by the presence of four methyl groups and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,4-Tetramethylcyclopentane-1-carboxylic acid typically involves the alkylation of cyclopentane derivatives followed by carboxylation. One common method includes the use of Grignard reagents to introduce the methyl groups, followed by oxidation to form the carboxylic acid group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that allow for large-scale synthesis. Catalysts such as palladium or platinum can be used to facilitate the alkylation and oxidation steps. The process is optimized to maximize yield and minimize by-products, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4,4-Tetramethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogens such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include esters, alcohols, and substituted cyclopentane derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,4,4-Tetramethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,2,4,4-Tetramethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1,2,4-Tetramethylcyclopentane: Similar in structure but lacks the carboxylic acid group.
1,2,3,4-Tetramethylcyclopentane: Another isomer with different methyl group positions.
1,2,4,5-Benzene-tetra-carboxylic acid: Contains multiple carboxylic acid groups but has a benzene ring instead of a cyclopentane ring.
Uniqueness
1,2,4,4-Tetramethylcyclopentane-1-carboxylic acid is unique due to the specific arrangement of its methyl groups and the presence of a carboxylic acid functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,2,4,4-tetramethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-5-9(2,3)6-10(7,4)8(11)12/h7H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
YUWQTBTVJFKYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1(C)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13232323.png)
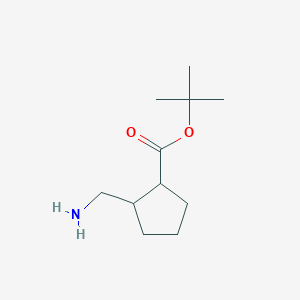
![4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13232331.png)
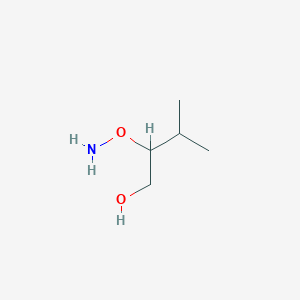

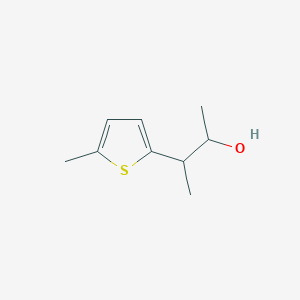
![3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13232359.png)
![4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13232372.png)
![6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13232380.png)
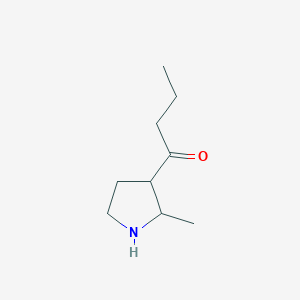
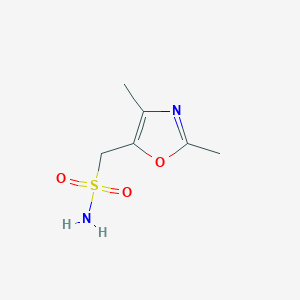
![2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B13232397.png)
![N-[4-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13232401.png)
